Benzyl 4-hydroxyazepane-1-carboxylate chemical properties
Benzyl 4-hydroxyazepane-1-carboxylate chemical properties
An In-depth Technical Guide to Benzyl 4-hydroxyazepane-1-carboxylate
Introduction
Benzyl 4-hydroxyazepane-1-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a seven-membered azepane ring, a hydroxyl functional group, and a benzyl carbamate (Cbz) protecting group. This unique combination of features makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly for developing novel therapeutics. The azepane core is a recognized privileged scaffold in pharmacology, and the hydroxyl group provides a crucial anchor point for further chemical modification, enabling extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is rooted in its structure and nomenclature. Benzyl 4-hydroxyazepane-1-carboxylate is systematically defined by its molecular formula and unique identifiers.
-
Chemical Name: Benzyl 4-hydroxyazepane-1-carboxylate
-
Molecular Formula: C₁₄H₁₉NO₃[1]
-
Molecular Weight: 249.31 g/mol [1]
-
InChI Key: GJXUQWPNVHGPQC-UHFFFAOYSA-N[1]
The molecule's architecture consists of a saturated seven-membered nitrogen-containing ring (azepane), where the nitrogen atom is protected by a benzyloxycarbonyl group. A hydroxyl group is substituted at the C4 position of the ring.
Caption: Structure of Benzyl 4-hydroxyazepane-1-carboxylate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various chemical and biological environments, influencing its handling, reactivity, and formulation.
| Property | Value | Reference |
| Physical Form | Oil | |
| Boiling Point | 399.2 °C | [1] |
| Density | 1.184 g/cm³ | [1] |
| Flash Point | 195.2 °C | [1] |
| Refractive Index | 1.561 | [1] |
| Polar Surface Area (PSA) | 49.77 Ų | [1] |
| LogP (XLogP3) | 2.11 | [1] |
Stability and Storage: This compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep the container tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and bases.[3][4]
Synthesis and Manufacturing
While specific, peer-reviewed synthetic procedures for Benzyl 4-hydroxyazepane-1-carboxylate are not extensively detailed in public literature, a logical and established synthetic route can be devised based on common organic chemistry principles for constructing similar heterocyclic systems. A plausible approach involves the protection of a pre-functionalized azepane ring.
The general strategy involves the N-protection of a 4-hydroxyazepane precursor using benzyl chloroformate (Cbz-Cl) under basic conditions. This method is a standard and widely used protocol for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines.
Caption: Generalized synthetic workflow for the target compound.
Exemplary Experimental Protocol:
Causality: The choice of a mild inorganic base like sodium bicarbonate or an organic base like triethylamine is crucial. It serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation without promoting side reactions like hydrolysis of the benzyl chloroformate. The solvent, typically a mixture of an organic solvent (like Dichloromethane or Ethyl Acetate) and water, creates a biphasic system that facilitates both the reaction and the subsequent workup.
-
Dissolution: Dissolve 4-hydroxyazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Base: Add an aqueous solution of a mild base, such as sodium bicarbonate (approx. 2.0 eq), to the reaction mixture and cool the flask in an ice bath to 0 °C.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, approx. 1.1 eq) dropwise to the stirred biphasic mixture, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Separate the organic layer. Wash it sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting oil via column chromatography on silica gel to obtain the pure Benzyl 4-hydroxyazepane-1-carboxylate.
Spectroscopic and Analytical Characterization
Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While specific spectra are proprietary, the expected characteristics can be predicted from the molecular structure. Analytical data such as NMR, HPLC, and LC-MS are often available from commercial suppliers.[2]
-
¹H NMR: The spectrum would be complex. Key signals would include aromatic protons from the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic CH₂ protons (~5.1 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a complex series of multiplets for the remaining azepane ring protons.
-
¹³C NMR: Expected signals include those for the aromatic carbons of the benzyl group, the benzylic carbon, the carbonyl carbon of the carbamate (~155 ppm), the carbon attached to the hydroxyl group (~68-72 ppm), and several signals for the other carbons of the azepane ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or, more commonly in electrospray ionization (ESI), a protonated molecular peak ([M+H]⁺) corresponding to a mass of approximately 250.14.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹).
Reactivity and Synthetic Utility
The chemical reactivity of Benzyl 4-hydroxyazepane-1-carboxylate is dominated by its two main functional groups: the hydroxyl group and the Cbz-protected amine. This dual functionality is precisely what makes it a powerful synthetic intermediate.
A. Reactions of the Hydroxyl Group: The secondary alcohol is a versatile handle for introducing a wide variety of substituents. It can undergo:
-
Oxidation: To form the corresponding ketone, Benzyl 4-oxoazepane-1-carboxylate.
-
Esterification/Acylation: Reaction with carboxylic acids or acyl chlorides to form esters.
-
Etherification: To form ethers, for example, through a Williamson ether synthesis.
B. Reactions of the Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the azepane nitrogen. Its primary utility lies in its selective removal under specific conditions, most notably catalytic hydrogenation. This unmasks the secondary amine, making it available for subsequent reactions such as amidation, alkylation, or reductive amination.
-
Deprotection (Hydrogenolysis): The Cbz group can be cleanly cleaved using H₂ gas in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol. This reaction is highly efficient and yields the free secondary amine (4-hydroxyazepane), toluene, and carbon dioxide as byproducts.
Caption: Key reaction pathways for the title compound.
Applications in Drug Discovery
Benzyl 4-hydroxyazepane-1-carboxylate is not an active pharmaceutical ingredient itself but rather a key intermediate. Its value lies in providing a pre-built, functionalized heterocyclic core for the synthesis of more complex drug candidates.
-
Scaffold for Novel Compounds: The azepane ring is a larger, more conformationally flexible analog of the well-known piperidine ring, which is found in countless approved drugs. This flexibility allows for the exploration of new chemical space and potentially novel interactions with biological targets.
-
SAR Exploration: The hydroxyl group at the 4-position serves as a critical point for diversification. Medicinal chemists can synthesize libraries of compounds by modifying this position to probe the structure-activity relationship of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.[5]
-
Fragment-Based Drug Design: The molecule can be considered a "fragment" or building block that can be incorporated into larger molecules. The Cbz-protected nitrogen allows for its integration into a synthetic route, with the amine being deprotected at a later stage for coupling with another molecular fragment. This approach is common in the synthesis of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) or other CNS targets.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Benzyl 4-hydroxyazepane-1-carboxylate. The following information is based on data for the compound and structurally similar chemicals.
-
GHS Hazard Statements:
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning[3]
Precautionary Measures (P-Statements):
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[3][7]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.
References
-
PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Insuasty, B., et al. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][1]diazepines. Molecules, 6(8), 710-715. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). Synthesis of 4, 5-dihydroxy-9, 10-dioxoanthracene-2- benzyl carboxylate ester from rhein. [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
-
National Institutes of Health. (n.d.). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PMC. [Link]
-
McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]
-
Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]
-
ResearchGate. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1]diazepines. [Link]
-
National Institutes of Health. (n.d.). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC. [Link]
-
Chemsrc. (n.d.). CAS#:1932087-42-7 | Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate. [Link]
- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
-
ResearchGate. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. [Link]
-
ResearchGate. (2021). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. [Link]
- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
- Google Patents. (n.d.). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- Google Patents. (n.d.). EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
-
PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 648418-25-1|Benzyl 4-hydroxyazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions - Google Patents [patents.google.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]

